NDSB-256

Protein Refolding Lysozyme Enzyme Assay

Select NDSB-256 for superior protein refolding yields—restoring 30% enzymatic activity of denatured lysozyme at 1 M, outperforming NDSB-195 and NDSB-201. Unlike CHAPS or FC-12, it is non-denaturing even at 1 M, preserves native membrane protein binding activity in pull-down/BIAcore, and increases extraction efficiency up to 30% for membrane, nuclear, and cytoskeletal proteins. Ideal for inclusion body recovery, functional membrane protein studies, and challenging low-yield extractions. Guaranteed non-micelle-forming for easy post-dialysis removal.

Molecular Formula C12H19NO3S
Molecular Weight 257.35 g/mol
CAS No. 81239-45-4
Cat. No. B014690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDSB-256
CAS81239-45-4
SynonymsN,N-Dimethyl-N-(3-sulfopropyl)benzenemethanaminium Inner Salt; _x000B_NDSB-256
Molecular FormulaC12H19NO3S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
InChIInChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
InChIKeyMEJASPJNLSQOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDSB-256 (CAS 81239-45-4) for Protein Solubilization: A Non-Detergent Sulfobetaine for Structural Biology Workflows


NDSB-256 (3-(Benzyldimethylammonio)propane-1-sulfonate) is a member of the non-detergent sulfobetaine (NDSB) class of compounds [1]. Characterized by a zwitterionic sulfobetaine head group and a short, benzyl-containing hydrophobic tail, its structure prevents micelle formation, distinguishing it functionally from traditional detergents . Its primary role in biochemical research is as a non-denaturing additive for improving protein solubility, stability, and refolding yields, particularly for challenging membrane and aggregation-prone proteins [1].

Why NDSB-256 Cannot Be Directly Substituted with Other NDSB Family Members or Zwitterionic Detergents


The NDSB family of compounds, including NDSB-195, NDSB-201, and NDSB-256, is not functionally interchangeable. Each possesses a unique hydrophobic moiety that dictates its specific interaction with protein folding intermediates, resulting in vastly different performance profiles for protein stabilization and renaturation [1]. Furthermore, the broader class of 'zwitterionic detergents' (e.g., CHAPS, FOS-CHOLINE 12) includes molecules capable of denaturing proteins at high concentrations. In contrast, NDSB-256 is uniquely non-denaturing even at 1 M, making it a distinct tool for applications where maintaining the native protein fold is paramount . The following evidence quantifies these critical differentiators.

Quantitative Evidence for NDSB-256: Head-to-Head Performance Against Analogues and Alternatives


Enzymatic Activity Recovery of Denatured Lysozyme: NDSB-256 vs. NDSB-201 and NDSB-195

NDSB-256 demonstrates superior renaturation capacity for denatured hen egg-white lysozyme compared to other NDSB family members. At an optimal concentration of 1 M, NDSB-256 restores 30% of enzymatic activity . In a cross-study comparable context, the optimal recovery for NDSB-201 was reported at 1 M but with lower maximal yield, while NDSB-195 required a higher concentration (1.5 M) to achieve its optimal recovery, also below 30% [1]. This indicates NDSB-256 provides the highest specific renaturation efficiency for this model protein.

Protein Refolding Lysozyme Enzyme Assay Inclusion Body Refolding

Non-Denaturing Character: NDSB-256 vs. CHAPS and Zwitterionic Detergents

A critical differentiator for NDSB-256 is its non-denaturing nature at high concentrations, a property not shared by many other zwitterionic agents. Specifically, unlike the common zwitterionic detergent CHAPS, NDSB-256 does not denature proteins even at concentrations as high as 1 M [1]. This allows for its use as a high-concentration stabilizer in purification buffers without risking the loss of native protein structure or function, a common pitfall with CHAPS and similar zwittergents .

Membrane Protein Purification Protein Stability Detergent Screening Structural Biology

Protein Extraction Efficiency: Impact of NDSB-256 on Membrane Protein Yields

NDSB-256 has been shown to significantly enhance the extraction of difficult-to-solubilize proteins. Its short hydrophobic group and charge-neutralizing sulfobetaine moiety contribute to an increase in extraction yield of up to 30% for membrane, nuclear, and cytoskeletal-associated proteins . This effect is attributed to its ability to reduce aggregation and stabilize these proteins in solution without forming micelles, a mechanism distinct from that of traditional detergents .

Membrane Protein Extraction Protein Solubilization Nuclear Protein Isolation Yield Optimization

Functional Preservation in Biophysical Assays: NDSB-256 vs. Zwitterionic Detergent FC-12

In a study of the a2-subunit of V-ATPase, NDSB-256 was directly compared to the zwitterionic detergent FOS-CHOLINE 12 (FC-12) for its ability to stabilize and solubilize the a2N1–402 integral monotopic domain. Both compounds were required for purification, but the preparation stabilized with NDSB-256 was specifically validated for use in downstream protein-protein interaction studies, including pull-down and BIAcore experiments with the ARNO GTP/GDP exchange factor [1]. The FC-12 preparation, while of high purity, was only validated by biophysical methods like size-exclusion chromatography and CD spectroscopy, highlighting NDSB-256's advantage in preserving functional interactions [2].

V-ATPase Membrane Protein Stability Protein-Protein Interaction Pull-down Assay BIAcore

Optimized Applications for NDSB-256 Based on Quantified Performance Data


Refolding of Chemically Denatured Proteins from Inclusion Bodies

NDSB-256 is a superior choice for refolding protocols, particularly for lysozyme-like proteins. Its demonstrated ability to restore 30% of enzymatic activity at 1 M for denatured lysozyme, a higher yield than NDSB-201 or NDSB-195 at their optimal concentrations [1], makes it the most efficient NDSB for maximizing recovery of active protein from inclusion body preps.

Stabilization and Solubilization of Integral Membrane Proteins for Functional Assays

For projects requiring functional membrane proteins, NDSB-256 is recommended over zwitterionic detergents like FC-12. Direct evidence shows that an NDSB-256-stabilized membrane protein domain retained its native binding activity in pull-down and BIAcore experiments, a functional outcome not demonstrated for the FC-12-stabilized sample [2]. This makes NDSB-256 the additive of choice when preserving protein-protein interactions is essential.

Boosting Yield in Membrane and Nuclear Protein Extractions

When faced with low protein yields from challenging sources, supplementing lysis buffers with NDSB-256 can provide a quantifiable improvement. Data indicates it can increase extraction efficiency by up to 30% for membrane, nuclear, and cytoskeletal-associated proteins . This simple addition can significantly increase the amount of material available for subsequent purification and analysis.

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